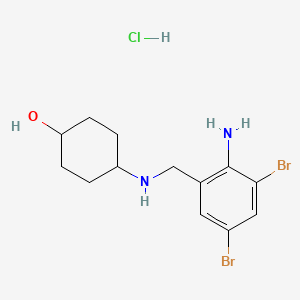

Ambroxol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of Ambroxol Hydrochloride in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention as a promising therapeutic candidate for a range of neurodegenerative diseases, including Parkinson's disease, Dementia with Lewy Bodies, and Gaucher disease-associated parkinsonism. This technical guide provides an in-depth exploration of the core mechanisms of action through which ambroxol exerts its neuroprotective effects. The primary mechanism revolves around its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene. Mutations in GBA1 represent a major genetic risk factor for synucleinopathies. By enhancing GCase activity, ambroxol initiates a cascade of beneficial downstream effects, including improved lysosomal function, enhanced clearance of pathological protein aggregates such as α-synuclein, and modulation of cellular stress pathways. This guide synthesizes current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the underlying molecular pathways.

Core Mechanism of Action: Chaperoning Glucocerebrosidase

Ambroxol's principal neuroprotective activity stems from its role as a pharmacological chaperone for glucocerebrosidase (GCase).[1][2][3][4] In individuals with GBA1 mutations, the GCase enzyme is often misfolded, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, resulting in reduced enzymatic activity within the lysosome.[5][6]

Ambroxol binds to the misfolded GCase enzyme in the ER, stabilizing its conformation.[5][6] This stabilization facilitates the correct trafficking of the enzyme from the ER to the Golgi apparatus and ultimately to the lysosome.[5][7] Within the acidic environment of the lysosome, ambroxol dissociates from GCase, allowing the now correctly localized enzyme to carry out its function of hydrolyzing glucosylceramide.[5][6] This chaperone activity has been shown to significantly increase both the protein levels and enzymatic activity of GCase in cellular models.[1][2][8]

References

- 1. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ambroxol Hydrochloride: A Pharmacological Chaperone for Glucocerebrosidase in Gaucher Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder initiated by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a multisystemic disorder with a wide spectrum of clinical manifestations.[1] Current therapeutic strategies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), have shown efficacy for systemic symptoms but are limited in their ability to address the neurological manifestations of the disease due to their inability to cross the blood-brain barrier.[3][4]

Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic avenue for Gaucher disease and other protein misfolding disorders.[5][6] This approach utilizes small molecules that bind to and stabilize misfolded mutant enzymes, thereby facilitating their proper folding, trafficking from the endoplasmic reticulum (ER) to the lysosome, and subsequent function. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for GCase. This technical guide provides an in-depth overview of the core scientific principles and experimental data supporting the role of ambroxol as a therapeutic agent for Gaucher disease.

Mechanism of Action

Ambroxol's efficacy as a pharmacological chaperone for GCase is rooted in its pH-dependent binding affinity.[6][7][8] The process begins in the endoplasmic reticulum, where GCase is synthesized.[6][9] Many GBA1 mutations result in misfolded GCase that is recognized by the ER's quality control machinery and targeted for degradation.[6][9]

Ambroxol intervenes at this critical step. At the neutral pH of the ER, ambroxol binds to the misfolded GCase, acting as a scaffold to promote its correct conformation.[6][7][8] This stabilized ambroxol-GCase complex can then successfully transit through the Golgi apparatus and be trafficked to the lysosomes.[7]

Upon arrival in the acidic environment of the lysosome (pH ~4.5-5.0), the protonation state of key residues in GCase and/or ambroxol itself leads to a significant reduction in binding affinity.[6][7][8] Ambroxol dissociates from the enzyme, leaving a correctly folded and active GCase in the lysosome to catabolize the accumulated glucosylceramide.[7] Modeling and experimental studies suggest that ambroxol interacts with both active site and non-active site residues, consistent with its characterization as a mixed-type inhibitor.[1][8][10]

Beyond its primary chaperone activity, ambroxol has been suggested to have other beneficial effects, including the modulation of lysosomal biogenesis and autophagy.[1]

Signaling Pathway of Ambroxol Action

Quantitative Data Summary

The efficacy of ambroxol has been quantified in numerous in vitro, in vivo, and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Ambroxol in Patient-Derived Cells

| Cell Type | GBA1 Genotype | Ambroxol Concentration | Increase in GCase Activity | Reference |

| Fibroblasts | N370S/N370S | 5-60 µM | ~15-50% increase | [6] |

| Fibroblasts | F213I/L444P | 5-60 µM | ~15-50% increase | [6] |

| Lymphoblasts | N370S/N370S | 30 µM | ~2-fold increase | [10] |

| Macrophages (PBMC-derived) | GD patient various | Not specified | 3.3-fold increase | [11] |

| Macrophages (PBMC-derived) | GBA-PD patient various | Not specified | 3.5-fold increase | [11] |

Table 2: In Vivo and Clinical Efficacy of Ambroxol

| Study Type | Population | Dosage | Key Outcome | Magnitude of Effect | Reference |

| Animal Study | L444P/+ transgenic mice | 4 mM in drinking water | Increased GCase activity in brain | Significant increase | [1] |

| Animal Study | Non-human primates | 100 mg/day | Increased GCase activity in brain | 16-24% increase | [12] |

| Pilot Study | 5 nGD patients on ERT | High-dose | Reduction in Lyso-Gb1 (CSF) | 26-97% reduction | [3] |

| Pilot Study | 5 nGD patients on ERT | High-dose | Reduction in Lyso-Gb1 (plasma) | 41-89% reduction | [3] |

| Case Series | 29 GD patients | Not specified | Reduction in Chitotriosidase | 43.1% decrease | [13] |

| Case Series | 29 GD patients | Not specified | Reduction in Glucosylsphingosine (B128621) | 34.1% decrease | [13] |

| Clinical Trial | 12 GD type 1 patients | 150 mg/day | Increased hemoglobin | 16.2% increase (in one patient) | [1] |

| Clinical Trial | 12 GD type 1 patients | 150 mg/day | Increased platelet count | 32.9% increase (in one patient) | [1] |

Experimental Protocols

GCase Activity Assay

This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysate

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% sodium taurocholate, 0.1% Triton X-100.

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 6 mM in ddH2O).[1]

-

Stop Buffer: 0.1 M glycine-NaOH, pH 10.7.

-

96-well black, flat-bottom plates.

-

Fluorometric plate reader (Excitation: 350-365 nm, Emission: 445-460 nm).[5]

-

GCase inhibitor (optional control): Conduritol B epoxide (CBE).

Procedure:

-

Prepare cell lysates by homogenizing cells in lysis buffer (e.g., 1% Triton X-100 extraction buffer) and centrifuging to pellet debris.[1] Determine total protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 10-20 µg of total protein per well. Adjust the volume with assay buffer to a final volume of 50 µL.

-

To initiate the reaction, add 50 µL of the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

-

Stop the reaction by adding 100-150 µL of Stop Buffer to each well.[5]

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a plate reader.

-

Quantify GCase activity by comparing the fluorescence readings to a standard curve of 4-MU. Activity is typically expressed as nmol/h/mg of protein.

Quantification of Glucosylsphingosine (Lyso-Gb1) by LC-MS/MS

This protocol outlines the principles for measuring the biomarker lyso-Gb1 in plasma or dried blood spots (DBS).

Materials:

-

Plasma or DBS samples.

-

Internal Standard: Isotope-labeled lyso-Gb1.

-

Extraction Solvent: Methanol or acetonitrile (B52724) solution containing the internal standard.[4][14]

-

LC-MS/MS system with a suitable column (e.g., C18 or BEH amide).[14]

Procedure:

-

Sample Preparation:

-

Extraction and Concentration: Transfer the supernatant (from plasma) or the extraction solvent (from DBS) to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[3][14]

-

LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate lyso-Gb1 from other components.

-

MS/MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI) mode.[14] Monitor the specific precursor-to-product ion transition for lyso-Gb1 and its internal standard using Selected Reaction Monitoring (SRM).[14]

-

Quantification: Calculate the concentration of lyso-Gb1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3][14]

Immunofluorescence for GCase Localization

This protocol is for visualizing the subcellular localization of GCase and its colocalization with lysosomal markers.

Materials:

-

Cells grown on coverslips.

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% bovine serum albumin (BSA).

-

Primary Antibodies: Rabbit anti-GCase and Mouse anti-LAMP2 (lysosomal marker).

-

Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit (e.g., Alexa Fluor 488) and anti-mouse (e.g., Alexa Fluor 594).

-

Mounting Medium with DAPI.

-

Confocal microscope.

Procedure:

-

Wash cells grown on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 1 hour.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope, capturing images in the appropriate channels for DAPI, GCase, and LAMP2. Analyze the images for colocalization of GCase and LAMP2 signals.

Experimental Workflow for Ambroxol Evaluation

Conclusion

Ambroxol hydrochloride represents a compelling example of drug repurposing, with a growing body of evidence supporting its role as a pharmacological chaperone for mutant GCase in Gaucher disease. Its ability to stabilize misfolded GCase in the ER, facilitate its transport to the lysosome, and its capacity to cross the blood-brain barrier make it a particularly attractive candidate for treating all forms of Gaucher disease, including neuronopathic types. The quantitative data from cellular, animal, and clinical studies consistently demonstrate its potential to increase GCase activity and reduce pathological substrate accumulation. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ambroxol and other potential pharmacological chaperones. Further large-scale, placebo-controlled clinical trials are warranted to fully establish its therapeutic efficacy and safety profile for the treatment of Gaucher disease.

References

- 1. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of glucosylsphingosine in dried blood spots for diagnosis of Gaucher disease by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 7. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermal denaturation assays in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Ambroxol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol hydrochloride, a well-established mucolytic agent, has garnered increasing attention for its significant antioxidant properties.[1][2][3] Beyond its secretolytic effects in respiratory diseases, a growing body of evidence demonstrates its capacity to counteract oxidative stress, a key pathological factor in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and drug-induced toxicities.[4][5][6] This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing comprehensive experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, encompassing direct free radical scavenging and the modulation of endogenous antioxidant defense systems.

1. Direct Scavenging of Reactive Oxygen Species (ROS):

Ambroxol has been shown to directly scavenge various reactive oxygen species, thereby mitigating cellular damage. It is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HClO).[7] Studies have also demonstrated its ability to inhibit superoxide (B77818) anion (O2•−) production by inflammatory cells like alveolar macrophages.[8][9] This direct scavenging activity is crucial in protecting tissues from oxidant-induced injury.[7]

2. Inhibition of Lipid Peroxidation:

A key consequence of oxidative stress is lipid peroxidation, the oxidative degradation of lipids in cell membranes, which leads to cell injury. Ambroxol has consistently been shown to inhibit lipid peroxidation.[10][11] It effectively reduces the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, in various tissues, including the heart, lungs, and brain.[4][11] This protective effect against lipid peroxidation is comparable to that of the well-known antioxidant, N-acetylcysteine.[10]

3. Modulation of Antioxidant Signaling Pathways:

Ambroxol enhances the cellular antioxidant defense system by modulating key signaling pathways:

-

Nrf2/HO-1 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Ambroxol promotes the activation of Nrf2.[4][12][13] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and catalase.[11][13] The induction of HO-1 is a critical mechanism by which Ambroxol exerts its antioxidant and anti-inflammatory effects.[8][11]

-

Inhibition of Pro-inflammatory and Pro-oxidant Pathways: Chronic inflammation is intrinsically linked to oxidative stress. Ambroxol has been shown to downregulate pro-inflammatory signaling pathways that also contribute to ROS production. It can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which, upon activation by ligands like lipopolysaccharide (LPS), triggers a cascade leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][12] By suppressing the TLR4/NF-κB axis, Ambroxol reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][12] Furthermore, Ambroxol can attenuate the activation of stress-activated protein kinases like phospho-c-Jun N-terminal Kinase (p-JNK), which are involved in oxidative stress-induced apoptosis and inflammation.[4][5]

Quantitative Data on Antioxidant Properties

The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Radical Scavenging and Inhibition of Oxidative Markers

| Assay | Model System | Ambroxol Concentration | % Inhibition / Effect | Reference |

| Hydroxyl Radical (•OH) Scavenging | Deoxyribose oxidation assay | 1 mM | 47 ± 11% | [7] |

| 2 mM | 75 ± 9% | [7] | ||

| 10 mM | 89 ± 4% | [7] | ||

| Hypochlorous Acid (HClO) Scavenging | Chlorination of monochlorodimedon | 25 µM | 22 ± 13% | [7] |

| 70 µM | 59 ± 14% | [7] | ||

| Superoxide Anion (O2•−) Production | Zymosan-activated PMN and mononuclear cells | 100 µM (1 hr incubation) | ~75% | [8] |

| 100 µM (2 hr incubation) | ~98% | [8] | ||

| Superoxide Anion (O2•−) Production | PMA-stimulated alveolar macrophages (rat) | ~16 µM (IC50) | 50% | [9] |

| Superoxide Anion (O2•−) Generation | PMA-stimulated alveolar macrophages (rat) | ~18-26 µM (IC50) | 50% | [9] |

| Lipid Peroxidation | tert-butyl hydroperoxide-induced in rat liver mitochondria | 10 mM | 96% | [14] |

| Lipid Peroxidation | tert-butyl hydroperoxide-induced in rat gastric mucosa | 10 mM | 74% | [14] |

Table 2: In Vivo Effects of Ambroxol on Oxidative Stress Markers

| Animal Model | Treatment | Tissue | Oxidative Stress Marker | Result | Reference |

| LPS-induced oxidative stress in mice | Ambroxol (70 mg/kg ip) | Lung | Conjugated Dienes | 3.3-fold lower than control | [10] |

| Heart | Conjugated Dienes | 1.7-fold lower than control | [10] | ||

| Doxorubicin-induced cardiotoxicity in mice | Ambroxol (70 mg/kg iv) | Heart | Conjugated Dienes | 3-fold lower than control | [11] |

| Heart | Malondialdehyde (MDA) | 2.7-fold lower than control | [11] | ||

| LPS-induced neuroinflammation in mice | Ambroxol (30 mg/kg/day) | Brain | Malondialdehyde (MDA) | Significantly reduced compared to LPS group | [4] |

| Brain | SOD activity | Significantly alleviated reduction caused by LPS | [4] | ||

| Brain | Nrf-2, HO-1 | Upregulated compared to LPS group | [4] | ||

| Indomethacin-induced gastric lesions in rats | Ambroxol (50 mg/kg p.o.) | Gastric Corpus | Lesion Index | 62% reduction | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

-

Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of this compound, positive control, or solvent (for the blank) to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the DPPH solution with this compound or the positive control. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Preparation of Sample and Control Solutions: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

-

Assay:

-

Add 10 µL of the various concentrations of this compound, positive control, or solvent (for the blank) to different wells of a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

Where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the ABTS•+ solution with the test compound.

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay is based on the competition between the antioxidant and deoxyribose for hydroxyl radicals generated by the Fenton reaction.

-

Materials:

-

Deoxyribose

-

Ferric chloride (FeCl3)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H2O2)

-

Ascorbic acid

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

-

Procedure:

-

Prepare a reaction mixture containing deoxyribose (2.8 mM), FeCl3 (0.1 mM), EDTA (0.1 mM), H2O2 (1 mM), and ascorbic acid (0.1 mM) in phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of 2.8% TCA and 1 mL of 1% TBA.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.

-

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the levels of MDA, a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Materials:

-

Tissue homogenate or cell lysate

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.

-

Reaction:

-

To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add 0.67% TBA solution.

-

-

Incubation: Heat the mixture in a boiling water bath for 15-30 minutes.

-

Measurement: After cooling, measure the absorbance of the pink-colored supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

-

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in its antioxidant and anti-inflammatory roles.

Caption: Ambroxol promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

Caption: Ambroxol inhibits the TLR4 signaling cascade, preventing NF-κB activation and the subsequent expression of pro-inflammatory genes.

Conclusion

This compound exhibits robust antioxidant properties that extend far beyond its established role as a mucolytic agent. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, and favorably modulate critical antioxidant and anti-inflammatory signaling pathways underscores its therapeutic potential in a wide range of oxidative stress-related pathologies. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant capabilities of this versatile compound. Further exploration of these mechanisms will undoubtedly pave the way for novel therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.cn [abcam.cn]

- 3. ajol.info [ajol.info]

- 4. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arigobio.com [arigobio.com]

- 10. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Ambroxol Hydrochloride and its Impact on Alpha-Synuclein Aggregation in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and data surrounding the use of ambroxol (B1667023) hydrochloride as a potential therapeutic agent for Parkinson's disease (PD). It focuses on the compound's mechanism of action, specifically its effect on glucocerebrosidase (GCase) and the subsequent impact on alpha-synuclein (B15492655) (α-synuclein) aggregation, a key pathological hallmark of PD.

Introduction: The GCase and α-Synuclein Connection in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein.[1][2][3] A significant genetic risk factor for PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[3][4][5] Deficient GCase activity, resulting from these mutations, is believed to impair the function of the autophagy-lysosome pathway, a critical cellular waste clearance system.[3][4] This impairment leads to the accumulation and aggregation of α-synuclein, creating a toxic feedback loop where increased α-synuclein further inhibits GCase function. Ambroxol hydrochloride, a commonly used mucolytic agent, has emerged as a promising candidate for repurposing due to its function as a pharmacological chaperone for GCase.[6][7][8]

Mechanism of Action: Ambroxol as a GCase Chaperone

Ambroxol is a small molecule chaperone that binds to GCase, stabilizing the enzyme's conformation and facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[8] This chaperone activity increases the overall cellular levels and enzymatic activity of GCase.[7][9][10][11][12] By enhancing GCase function, ambroxol is hypothesized to restore lysosomal efficiency, thereby promoting the clearance of misfolded proteins, including α-synuclein aggregates.[7][13][14] Some studies also suggest that ambroxol may have a more direct effect, displacing α-synuclein from cellular membranes and inhibiting the initial nucleation step of aggregation.[1][2][8]

Preclinical Evidence: In Vitro and In Vivo Studies

A substantial body of preclinical research supports ambroxol's potential as a disease-modifying therapy for PD. Studies using various models, from patient-derived cell lines to transgenic mice, have consistently demonstrated its ability to enhance GCase activity and reduce α-synuclein pathology.

| Model System | Ambroxol Treatment | Key Findings | Reference |

| N370S/WT GBA1 Cholinergic Neurons | 6 days | GCase Protein Level: +50% GCase Activity: +55% Tau Levels: -56% | [12] |

| Human Dopaminergic Neurons (N370S GBA1) | Not Specified | Increased GCase activity and reduced α-synuclein levels. | [12] |

| Transgenic Mice (overexpressing human α-synuclein) | 12 days (oral) | Reduction in α-synuclein and phosphorylated α-synuclein levels in brainstem and striatum. | [15][16] |

| LRRK2R1441G Mutant Mice | 18 weeks (300mg/kg weekly) | Elevated brain GCase activityReduced α-synuclein oligomer accumulation in striatum. | [17] |

| Wild-type, L444P GBA1, and α-synuclein transgenic mice | 12 days | Increased brain GCase activity. | [15] |

Protocol 1: In Vitro Treatment of Patient-Derived Neurons

-

Cell Lines: Neural crest stem cells isolated from PD patients with heterozygous N370S GBA1 mutation and healthy controls. These are differentiated into cholinergic neurons.[12]

-

Treatment: Cholinergic neurons are treated with this compound for a specified duration (e.g., 6 days).[12]

-

Analysis:

-

GCase Activity: Cell lysates are analyzed using a fluorometric assay with a specific GCase substrate.

-

Protein Quantification: Western blotting is performed on cell lysates to determine the protein levels of GCase, total α-synuclein, phosphorylated α-synuclein, and tau.[12][17]

-

Lysosomal Function: Lysosomal activity can be assessed using substrates like DQ™ Red BSA in immortalized mouse embryonic fibroblasts (MEFs).[17]

-

Protocol 2: In Vivo Administration in Transgenic Mouse Models

-

Animal Models: Thy1-α-Synuclein transgenic mice, which overexpress the human α-synuclein gene, or LRRK2R1441G knock-in mutant mice are commonly used.[6][17]

-

Drug Administration: Ambroxol is administered orally, often mixed into the feed, for a period ranging from 12 days to several weeks.[15][17]

-

Analysis:

-

Behavioral Tests: Motor skills, balance, coordination, and cognitive function are assessed.[6]

-

Tissue Analysis: After the treatment period, brain tissue is harvested. Brain lysates are prepared from specific regions (e.g., striatum, brainstem) to measure GCase activity and quantify levels of total and phosphorylated α-synuclein via Western blot or ELISA.[15][17]

-

Clinical Evidence: Human Trials

The promising preclinical data has led to several clinical trials investigating the safety, tolerability, and efficacy of ambroxol in PD patients.

| Trial Identifier / Name | Participants | Ambroxol Dose | Duration | Key Findings | Reference |

| NCT02941822 (AIM-PD) | 17 PD Patients (with and without GBA1 mutations) | Up to 1.26 g/day | 186 days | Safety: Well tolerated.CSF Penetration: Confirmed, 156 ng/mL increase.Target Engagement: CSF GCase protein +35% .CSF α-synuclein: +13% (50 pg/mL).MDS-UPDRS Part III: -6.8 points (improvement). | [5][10][18][19] |

| ASPro-PD (Phase 3) | 330 PD Patients | Not specified (vs. Placebo) | 2 years | Primary Endpoint: Slowing progression (quality of life and movement scores). Trial is ongoing. | [9][13] |

| NCT05778617 (Phase 3) | PD Patients | 1.26 g/day (420mg 3x daily) vs. Placebo | 104 weeks | Primary Endpoint: Change in MDS-UPDRS Parts I-III score. Secondary: α-synuclein levels in CSF and blood. Trial is ongoing. | [20] |

| NCT02914366 (PDD) | 75 PD Dementia Patients | 1.05 g/day vs. Placebo | 52 weeks | Aim: Assess improvement in cognitive and motor symptoms. | [21] |

Note: The observed increase in CSF α-synuclein in the AIM-PD trial is hypothesized to reflect enhanced clearance from the brain into the CSF, a potential indicator of target engagement.[18][19]

Protocol 3: Phase 2 Open-Label Trial (e.g., AIM-PD)

-

Participants: Patients with a diagnosis of Parkinson's disease, often stratified by GBA1 mutation status.[19]

-

Intervention: An escalating oral dose of ambroxol. For example, starting at 180 mg/day and increasing to a target dose of 1.26 g/day over a 28-day period, followed by a maintenance phase.[19]

-

Primary Outcomes:

-

Secondary/Exploratory Outcomes:

-

Target Engagement: Measurement of GCase protein levels and activity in CSF and peripheral blood mononuclear cells (PBMCs).[14][19]

-

Biomarkers: Quantification of total, oligomeric, and phosphorylated α-synuclein in CSF.[14][20]

-

Clinical Efficacy: Assessment of motor and non-motor symptoms using scales like the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[10][19][20]

-

Conclusion and Future Directions

This compound represents a rationally designed, promising therapeutic strategy for Parkinson's disease, grounded in the genetic link between GBA1 mutations and α-synuclein pathology. Preclinical and early-phase clinical data have consistently shown that ambroxol is safe, brain-penetrant, and effectively engages its target, GCase, leading to downstream effects on α-synuclein.[12][14][19] The ongoing Phase 3 trials, such as ASPro-PD, are critical next steps to definitively determine if this biochemical activity translates into a clinically meaningful, disease-modifying effect that can slow the progression of Parkinson's disease.[9][13] Future research may also explore its utility in other synucleinopathies, such as Dementia with Lewy Bodies and Multiple System Atrophy.[1][8]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - UCL Discovery [discovery.ucl.ac.uk]

- 6. Testing of Ambroxol in the Thy1-Alpha-Synuclein Pre-clinical Model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]

- 7. mdpi.com [mdpi.com]

- 8. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cndlifesciences.com [cndlifesciences.com]

- 10. hcplive.com [hcplive.com]

- 11. neurosciencenews.com [neurosciencenews.com]

- 12. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]

- 14. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdsabstracts.org [mdsabstracts.org]

- 18. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 19. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Ambroxol Hydrochloride in Alleviating Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its neuroprotective properties, which are increasingly linked to its ability to mitigate endoplasmic reticulum (ER) stress. This technical guide provides an in-depth examination of the molecular mechanisms through which Ambroxol alleviates ER stress, with a primary focus on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). We will explore its impact on the Unfolded Protein Response (UPR), particularly the IRE1α-TRAF2 signaling pathway, and present quantitative data from key studies. Detailed experimental protocols for assessing ER stress markers and visualizations of the relevant biological pathways are also provided to support further research in this promising area.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of misfolded or unfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Temporarily halting protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER-resident chaperones to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

The UPR is mediated by three primary ER-transmembrane sensor proteins:

-

Inositol-requiring enzyme 1 (IRE1α)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

While initially a pro-survival mechanism, prolonged or overwhelming ER stress can trigger apoptotic pathways, contributing to the pathology of numerous diseases, including neurodegenerative disorders.

Ambroxol Hydrochloride: A Pharmacological Chaperone Approach to Mitigating ER Stress

This compound has been identified as a pharmacological chaperone, a class of small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking.[1] This action is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[2]

Mutations in GBA1 lead to misfolded GCase that is retained within the ER, triggering a chronic state of ER stress.[1] Ambroxol has been shown to bind to the misfolded GCase in the neutral pH environment of the ER, promoting its proper conformation and subsequent transport to the lysosome.[3][4] Once in the acidic environment of the lysosome, Ambroxol dissociates, allowing the now correctly folded GCase to perform its enzymatic function.[4] This chaperone activity not only restores GCase function but also directly alleviates the ER stress caused by the accumulation of the misfolded enzyme.[1][3]

Quantitative Effects of Ambroxol on GCase Activity and ER Stress Markers

The efficacy of Ambroxol in enhancing GCase activity and reducing ER stress has been quantified in various studies. The following tables summarize key findings:

Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity

| Cell Type/Model | Ambroxol Concentration | GCase Activity Increase | Reference |

| Gaucher Disease Patient Fibroblasts | 10-100 µM | 1.15 to 1.5-fold | [1] |

| GBA-PD Patient-Derived Macrophages | Not specified | Up to 3.5-fold | [2] |

| N370S/WT GBA1 Cholinergic Neurons | Not specified | 55% increase | [5] |

| Wild-Type Mice Brain Regions | Not specified | ~20% increase | [3] |

Table 2: Effect of Ambroxol on ER Stress Marker Expression in a Mouse Model of Intracerebral Hemorrhage

| Protein Marker | Ambroxol Dose | Change in Expression | Reference |

| IRE1α | 35 mg/kg & 70 mg/kg | Downregulated | [6] |

| TRAF2 | 35 mg/kg & 70 mg/kg | Downregulated | [6] |

| CHOP | 35 mg/kg & 70 mg/kg | Downregulated | [6] |

Impact on the IRE1α-TRAF2 Signaling Pathway

A significant body of evidence points to the modulation of the IRE1α branch of the UPR as a key mechanism in Ambroxol's neuroprotective effects beyond its direct GCase chaperoning.[6] Under conditions of ER stress, IRE1α becomes activated and recruits TNF receptor-associated factor 2 (TRAF2). This interaction can initiate a signaling cascade that leads to the activation of apoptosis-signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), ultimately promoting apoptosis.[7]

Studies have demonstrated that Ambroxol treatment can downregulate the expression of both IRE1α and TRAF2 in microglia, thereby suppressing this pro-apoptotic signaling pathway.[6] This reduction in IRE1α-TRAF2 signaling contributes to neuronal survival and a decrease in neuroinflammation.[6]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in Ambroxol's effect on ER stress.

Caption: Ambroxol's dual mechanism in alleviating ER stress.

Caption: Overview of the Unfolded Protein Response pathways.

Experimental Workflow for Assessing Ambroxol's Effect on ER Stress

Caption: Workflow for studying Ambroxol's impact on ER stress.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess ER stress. Researchers should optimize these protocols for their specific cell or tissue types and available reagents.

Western Blotting for ER Stress Markers (IRE1α, TRAF2, CHOP)

-

Cell Lysis and Protein Quantification:

-

Culture cells to desired confluency and treat with Ambroxol and/or an ER stress inducer (e.g., tunicamycin, thapsigargin) for the specified duration.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IRE1α, TRAF2, CHOP, and a loading control (e.g., β-actin, GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Immunofluorescence for CHOP and BiP

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with Ambroxol and/or an ER stress inducer as required.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.

-

Incubate with primary antibodies against CHOP and BiP (GRP78) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the slides using a confocal or fluorescence microscope. Analyze the subcellular localization and intensity of the fluorescent signals.

-

Conclusion and Future Directions

This compound demonstrates a compelling, multi-faceted role in the reduction of endoplasmic reticulum stress. Its primary mechanism as a pharmacological chaperone for GCase directly addresses a root cause of ER stress in GBA1-related disorders. Furthermore, its ability to suppress the pro-apoptotic IRE1α-TRAF2 signaling pathway highlights a broader neuroprotective potential that may be applicable to a wider range of neurodegenerative diseases characterized by ER dysfunction.

While the effects of Ambroxol on the IRE1α pathway are becoming clearer, its potential interactions with the PERK and ATF6 branches of the UPR remain less explored. Future research should aim to elucidate a more complete picture of Ambroxol's influence on the entire UPR network. Additionally, further clinical investigations are warranted to translate these promising preclinical findings into effective therapies for patients suffering from diseases with an underlying ER stress pathology. The data and protocols presented in this guide offer a solid foundation for researchers to advance our understanding and application of Ambroxol in this critical area of drug development.

References

- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 5. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ambroxol Improves Neuronal Survival and Reduces White Matter Damage through Suppressing Endoplasmic Reticulum Stress in Microglia after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

Ambroxol Hydrochloride: A Multifaceted Agent with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential as a neuroprotective therapeutic. This technical guide provides a comprehensive overview of the core mechanisms underlying ambroxol's neuroprotective effects, focusing on its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), its impact on lysosomal function and alpha-synuclein (B15492655) aggregation, and its broader anti-inflammatory and antioxidant properties. This document synthesizes preclinical and clinical findings, presents detailed experimental protocols for key assays, and visualizes complex biological pathways to support further research and development in this promising area.

Introduction

Neurodegenerative diseases, such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of these conditions is the accumulation of misfolded proteins, including alpha-synuclein (α-synuclein), which leads to cellular dysfunction and neuronal death. Recent research has identified mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), as a significant genetic risk factor for PD. This has highlighted the critical role of lysosomal function in the pathogenesis of neurodegeneration. Ambroxol hydrochloride, a drug with a well-established safety profile, has emerged as a promising candidate for a disease-modifying therapy due to its ability to enhance GCase activity and address several downstream pathological cascades. This guide will delve into the scientific basis for ambroxol's neuroprotective potential.

Core Neuroprotective Mechanisms of Ambroxol

Ambroxol exerts its neuroprotective effects through a multi-target mechanism, primarily centered on the enhancement of cellular protein quality control and clearance pathways.

Chaperone Activity and Enhancement of Glucocerebrosidase (GCase) Function

Ambroxol acts as a pharmacological chaperone for GCase. In individuals with GBA1 mutations, the resultant GCase protein is often misfolded and prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway. Ambroxol binds to the misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome.[1][2] This chaperone activity increases the lysosomal concentration and enzymatic activity of GCase.[1][2]

Enhancement of Lysosomal Function and Autophagy

By increasing GCase activity, ambroxol promotes the breakdown of its substrate, glucosylceramide, within the lysosome. This restoration of lysosomal lipid homeostasis is crucial for overall lysosomal function. Furthermore, ambroxol has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] TFEB activation leads to the increased expression of lysosomal and autophagic genes, enhancing the cell's capacity to clear aggregated proteins and dysfunctional organelles.[3][5][6]

Inhibition of Alpha-Synuclein Aggregation

Reduced GCase activity is linked to the accumulation and aggregation of α-synuclein.[7][8] Ambroxol's ability to enhance GCase function contributes to the clearance of α-synuclein, thereby reducing its toxic aggregation.[7][8] Studies have shown that ambroxol can directly interfere with the aggregation of α-synuclein, potentially by displacing it from lipid membranes where aggregation is thought to initiate.[5]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neurodegeneration. Ambroxol has demonstrated anti-inflammatory properties by reducing the activation of microglia and suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][9] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[10]

Additionally, ambroxol exhibits antioxidant effects by activating the Nrf2 signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, protecting cells from oxidative stress.[11][12][13]

Signaling Pathways Modulated by Ambroxol

The neuroprotective effects of ambroxol are underpinned by its modulation of several key intracellular signaling pathways.

Quantitative Data from Clinical Trials

Several clinical trials have investigated the safety, tolerability, and efficacy of ambroxol in neurodegenerative diseases.

Table 1: Summary of the AIM-PD Phase 2 Trial Results [14][15]

| Outcome Measure | Result | p-value |

| Safety and Tolerability | Safe and well-tolerated with no serious adverse events reported. | N/A |

| CSF Ambroxol Concentration | Mean increase of 156 ng/mL at day 186. | <0.001 |

| CSF GCase Protein Levels | Mean increase of 35% (88 pmol/L) at day 186. | 0.002 |

| CSF α-synuclein Concentration | Mean increase of 13% (50 pg/mL) at day 186. | 0.01 |

| MDS-UPDRS Total Score | Mean improvement of 8.7 points at day 186. | 0.01 |

| MDS-UPDRS Part III (Motor) Score | Mean improvement of 6.8 points at day 186. | 0.001 |

Table 2: Summary of the Phase 2 Trial in Parkinson's Disease Dementia (PDD) [16][17][18]

| Outcome Measure | Ambroxol High Dose (1050 mg/day) | Placebo | p-value |

| Safety and Tolerability | Well-tolerated; more gastrointestinal adverse events (12% vs 5%). | - | N/A |

| Plasma Ambroxol Concentration (Week 8) | 7.48 μM (SD 3.17) | - | N/A |

| CSF Ambroxol Concentration (Week 8) | 0.73 μM (SD 0.07) | - | N/A |

| GCase Levels in White Blood Cells (Week 26) | 12.45 nmol/h/mg (SD 1.97) | 8.50 nmol/h/mg (SD 1.96) | 0.05 |

| ADAS-Cog-13 Score Change from Baseline | No significant difference from placebo. | - | N/A |

| CGIC Score | No significant difference from placebo. | - | N/A |

| Neuropsychiatric Inventory (NPI) Change | Improvement of -3.45 | Worsening of 4.9 | <0.05 |

| ADAS-Cog in GBA+ subjects | Improvement of -7.3 | Worsening of 1.7 | <0.05 |

Table 3: ASPro-PD Phase 3 Trial Design [19][20][21][22]

| Parameter | Description |

| Trial Phase | 3 |

| Number of Participants | 330 |

| Participant Population | People with Parkinson's disease (approximately half with a GBA1 mutation) |

| Intervention | Ambroxol vs. Placebo |

| Duration | 2 years |

| Primary Outcome Measure | Change in MDS-UPDRS Part III (motor) score |

| Status | Active and recruiting |

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for advancing our understanding of ambroxol's neuroprotective effects.

In Vitro Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates.

Materials:

-

Cells of interest (e.g., fibroblasts, neuronal cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

96-well black, clear-bottom plates

-

GCase assay buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing sodium taurocholate)

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate

-

Conduritol B epoxide (CBE) - GCase inhibitor (for control)

-

Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency and treat with various concentrations of ambroxol or vehicle control for a specified duration.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate. Add GCase assay buffer. For inhibitor controls, pre-incubate lysates with CBE.

-

Substrate Addition: Initiate the reaction by adding the 4-MUG substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop Reaction: Terminate the reaction by adding the stop buffer.

-

Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader with excitation at approximately 365 nm and emission at approximately 445 nm.

-

Data Analysis: Create a standard curve using 4-MU. Calculate the GCase activity (e.g., in nmol/mg/hr) by normalizing the fluorescence signal to the protein concentration and incubation time.

Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)

This protocol outlines a method to monitor the aggregation of α-synuclein in the presence of ambroxol using the amyloid-binding dye Thioflavin T.[23][24][25][26]

Materials:

-

Recombinant human α-synuclein monomer

-

This compound

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates with a lid or sealing film

-

Shaking plate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents: Prepare a stock solution of ThT in assay buffer and filter it. Prepare solutions of α-synuclein monomer and ambroxol at various concentrations in assay buffer.

-

Assay Setup: In a 96-well plate, combine the α-synuclein monomer, ThT, and different concentrations of ambroxol or vehicle control. Include controls with α-synuclein alone and buffer with ThT alone.

-

Incubation and Shaking: Seal the plate and place it in a plate reader set to 37°C with intermittent shaking (e.g., 1 minute of shaking followed by 14 minutes of rest).

-

Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours). Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time for each condition. The lag time, slope of the exponential phase, and the final plateau of the sigmoidal aggregation curve can be used to quantify the effect of ambroxol on α-synuclein aggregation kinetics.

Measurement of Lysosomal pH

This protocol describes a method to measure lysosomal pH in live cells using a ratiometric fluorescent dye.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound

-

LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH indicator

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets for the ratiometric dye

Procedure:

-

Cell Culture and Treatment: Culture cells on a suitable imaging substrate and treat with ambroxol or vehicle control.

-

Dye Loading: Incubate the cells with the ratiometric lysosomal pH indicator in live-cell imaging medium according to the manufacturer's instructions.

-

Imaging: Wash the cells to remove excess dye and replace with fresh imaging medium. Acquire fluorescence images using two different excitation or emission wavelengths, as specified for the dye.

-

Calibration (Optional but Recommended): To obtain absolute pH values, generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin).

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes. Compare the ratios between control and ambroxol-treated cells. If a calibration curve was generated, convert the fluorescence ratios to pH values.

Conclusion and Future Directions

This compound presents a compelling case as a repurposed drug for the treatment of neurodegenerative diseases, particularly those linked to GBA1 mutations and lysosomal dysfunction. Its multifaceted mechanism of action, targeting GCase activity, lysosomal function, protein aggregation, neuroinflammation, and oxidative stress, offers a holistic therapeutic approach. While early clinical trials have shown promising target engagement and safety, larger and longer-term studies, such as the ongoing ASPro-PD trial, are crucial to definitively establish its efficacy in slowing disease progression. Future research should continue to explore the intricate molecular details of ambroxol's interactions with various cellular pathways and its potential application in a broader range of neurodegenerative conditions. The development of more potent and specific GCase chaperones, inspired by the structure and function of ambroxol, also represents a promising avenue for future drug discovery efforts.

References

- 1. "Interrogating the ability of ambroxol to modulate microglia functions" by Sairam Gajavelli [ir.lib.uwo.ca]

- 2. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 15. neurologylive.com [neurologylive.com]

- 16. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]

- 18. emjreviews.com [emjreviews.com]

- 19. ASPro-PD: Ambroxol and Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 24. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 25. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide range of clinical manifestations.[1][3] Ambroxol (B1667023), a widely used mucolytic agent, has been identified as a pharmacological chaperone for mutant GCase, offering a promising therapeutic strategy for Gaucher disease.[4][5][6] This technical guide provides an in-depth overview of the core scientific principles underlying the use of Ambroxol as an enzyme enhancement agent for Gaucher disease, including its mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Introduction to Gaucher Disease and Ambroxol

Gaucher disease is classified into three main types: type 1 (non-neuronopathic), and types 2 and 3 (acute and chronic neuronopathic, respectively).[1][7] The accumulation of glucosylceramide in various tissues leads to symptoms such as hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1] In neuronopathic forms, neurological symptoms are also present.[1]

Many GBA1 mutations are missense mutations that result in misfolded GCase protein.[8] These misfolded proteins are recognized by the endoplasmic reticulum (ER) quality control system and targeted for degradation through the ER-associated degradation (ERAD) pathway, preventing their proper trafficking to the lysosome.[4][6] This leads to reduced lysosomal GCase activity and subsequent substrate accumulation.